Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate
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Overview
Description
Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, a dibenzylamino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazine-2-amine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The presence of the trifluoromethyl group can influence the compound’s reactivity towards oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the carbamate group yields phenol and the corresponding amine, while oxidation may produce various oxidized derivatives of the triazine ring .
Scientific Research Applications
Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-Chloro-3-(trifluoromethyl)phenyl)carbamate: Shares the trifluoromethyl and carbamate groups but differs in the presence of a chloro substituent and an ethyl ester group.
Phenyl [4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate: Similar in structure but may have different substituents on the triazine ring.
Uniqueness
Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate is unique due to the combination of its trifluoromethyl group, dibenzylamino group, and triazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H20F3N5O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate |
InChI |
InChI=1S/C25H20F3N5O2/c26-25(27,28)21-29-22(32-24(34)35-20-14-8-3-9-15-20)31-23(30-21)33(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,29,30,31,32,34) |
InChI Key |
GCHGAFDJNYHATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)NC(=O)OC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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